molecular formula C14H8F3NO2S B8531231 1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-

1,3-Benzenediol,5-[5-(trifluoromethyl)-2-benzothiazolyl]-

Cat. No. B8531231
M. Wt: 311.28 g/mol
InChI Key: XKKCLLXVLAWECO-UHFFFAOYSA-N
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Patent
US08889881B2

Procedure details

In an acetic acid (0.42 mL) solvent, a mixture including 2-amino-4-(trifluoromethyl)benzenethiol (100 mg, 0.44 mmol), 3,5-dihydroxybenzaldehyde (60 mg, 0.44 mmol), and sodium acetate (107 mg, 1.30 mmol) was refluxed for 6.5 hours. After cooling, the reaction mixture was distributed between ethyl acetate and water, and an organic layer was dried by using MgSO4, filtered, and evaporated under reduced pressure. The residual was purified by silica gel column chromatography using hexane and ethyl acetate (2:1) as a developer to obtain a solid Compound 36 (50.6 mg, 37%).
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Three
Quantity
107 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
37%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][C:7]=1[SH:16].[OH:17][C:18]1[CH:19]=[C:20]([CH:23]=[C:24]([OH:26])[CH:25]=1)[CH:21]=O.C([O-])(=O)C.[Na+]>O.C(OCC)(=O)C>[F:15][C:12]([F:13])([F:14])[C:10]1[CH:9]=[CH:8][C:7]2[S:16][C:21]([C:20]3[CH:23]=[C:24]([OH:26])[CH:25]=[C:18]([OH:17])[CH:19]=3)=[N:5][C:6]=2[CH:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=C(C=CC(=C1)C(F)(F)F)S
Step Three
Name
Quantity
60 mg
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Step Four
Name
Quantity
107 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
an organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=CC2=C(N=C(S2)C=2C=C(C=C(C2)O)O)C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50.6 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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